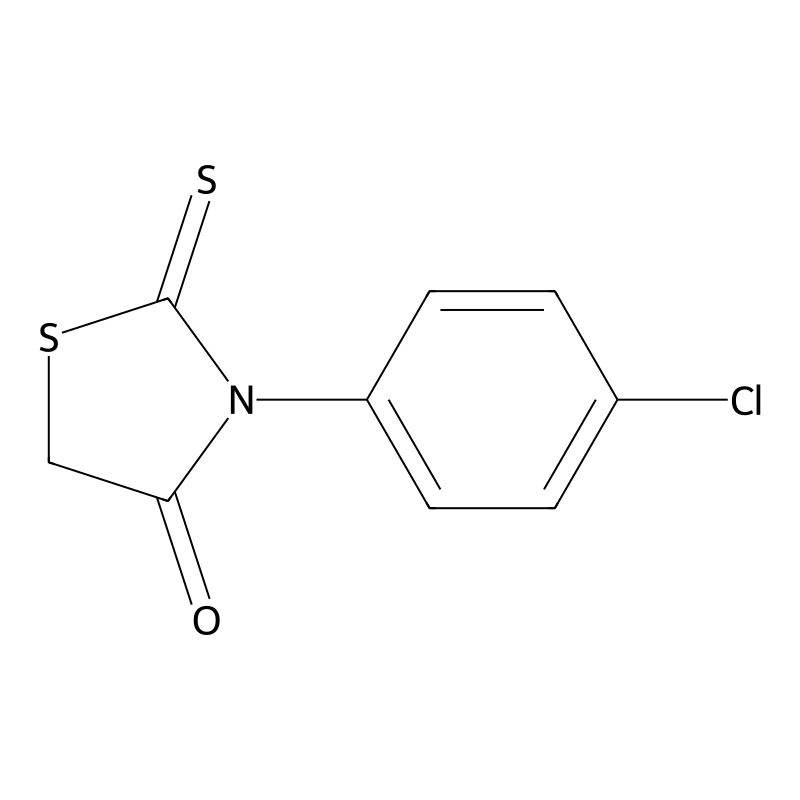

Rhodanine, 3-(4-chlorophenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis

-(4-Chlorophenyl)rhodanine is a heterocyclic compound synthesized through various methods, including condensation reactions and cyclization processes. However, detailed information regarding its specific synthesis is limited in publicly available scientific literature.

Biological Activity

Antimicrobial activity

Studies indicate that 3-(4-chlorophenyl)rhodanine, along with other rhodanine derivatives, exhibit activity against specific bacteria and fungi. However, their efficacy and potential mechanisms require further exploration ().

Antimycobacterial activity

Similar to the antibacterial potential, research suggests that 3-(4-chlorophenyl)rhodanine and related compounds might be active against Mycobacterium tuberculosis, the causative agent of tuberculosis. However, further studies are needed to determine their effectiveness and safety ().

Enzyme inhibition

Some studies suggest that 3-(4-chlorophenyl)rhodanine might act as an enzyme inhibitor. However, the specific enzymes targeted and the potential implications of this activity require further investigation.

Rhodanine, 3-(4-chlorophenyl)- is a synthetic organic compound characterized by a rhodanine core structure substituted with a 4-chlorophenyl group. Rhodanines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their diverse biological activities. The presence of the chlorophenyl moiety enhances its lipophilicity and potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

- Antimicrobial activity: Some rhodanine derivatives exhibit antibacterial and antifungal properties.

- Antioxidant activity: Rhodanine derivatives can scavenge free radicals, potentially offering protection against oxidative stress.

- Enzyme inhibition: Certain rhodanine derivatives can inhibit specific enzymes, potentially impacting various biological processes.

Rhodanine derivatives, including 3-(4-chlorophenyl)-, are primarily synthesized through Knoevenagel condensation, where rhodanine reacts with aldehydes or ketones. This reaction typically involves the nucleophilic attack of the rhodanine's thioketone group on the carbonyl carbon of the aldehyde, leading to the formation of a conjugated enone system. The general reaction can be summarized as follows:

- Formation of the intermediate:

- The nucleophile (rhodanine) attacks the electrophile (aldehyde).

- Dehydration:

- The intermediate undergoes dehydration to yield the final product.

This method allows for the introduction of various substituents on the aromatic ring, affecting the compound's biological profile.

Rhodanine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. Research has indicated that 3-(4-chlorophenyl)-rhodanine possesses significant cytotoxic effects against various cancer cell lines, including human fibrosarcoma and leukemia cells. Its mechanism of action often involves the inhibition of specific enzymes or pathways critical for cell proliferation.

- Anticancer Activity:

- Antibacterial Activity:

The synthesis of Rhodanine, 3-(4-chlorophenyl)- is typically achieved through several methods:

- Knoevenagel Condensation:

- This is the most common method involving rhodanine and an appropriate aldehyde (e.g., 4-chlorobenzaldehyde) under basic conditions.

- Reaction conditions often include sodium acetate as a catalyst and refluxing in acetic acid or other solvents .

- Alternative Synthetic Routes:

Rhodanine, 3-(4-chlorophenyl)- has potential applications in various fields:

- Pharmaceuticals:

- Due to its anticancer and antibacterial properties, it is being explored as a lead compound for drug development.

- Biochemical Research:

- Used in studies investigating enzyme inhibition and cellular signaling pathways.

- Agriculture:

- Potential use in developing agrochemicals due to its antimicrobial properties.

Interaction studies have shown that Rhodanine, 3-(4-chlorophenyl)- can inhibit specific enzymes such as integrases and phosphatases, which are crucial in various biological processes:

- Enzyme Inhibition:

- Structure-Activity Relationship (SAR):

Rhodanine derivatives share structural similarities with other compounds, particularly those containing thiazolidinone or thiazole rings. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiazolidinedione | Contains thiazolidine ring | Antidiabetic properties |

| 5-Arylidenerhodanines | Arylidene substitution on rhodanine | Antimicrobial activity |

| Thiobarbituric Acid Derivatives | Similar heterocyclic structure | Antiviral and anticancer activities |

Unique Features of Rhodanine, 3-(4-chlorophenyl)-- The unique substitution of the chlorophenyl group enhances lipophilicity and may improve interaction with lipid membranes compared to other rhodanines.

- Its specific activity profile against resistant bacterial strains distinguishes it from similar compounds.

Rhodanine (2-thioxothiazolidin-4-one) was first synthesized in 1877 by Marceli Nencki via the reaction of ammonium thiocyanate and chloroacetic acid. Its "privileged scaffold" status arises from its ability to interact with diverse biological targets through multiple pharmacophoric sites, including the exocyclic sulfur atom, carbonyl group, and aromatic substituents. The introduction of the 4-chlorophenyl group at the N-3 position enhances lipophilicity and target affinity, making 3-(4-chlorophenyl)-rhodanine a focal point for antimicrobial and enzyme inhibition studies.

Significance of 3-(4-Chlorophenyl)-Rhodanine in Drug Discovery

This derivative (PubChem CID: 83070) has been investigated for:

- Antibacterial activity: Inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA) with IC50 values as low as 2.7 μM.

- Antifungal effects: Disruption of fungal cell membranes via thiol group interactions.

- Enzyme inhibition: Selective targeting of aldose reductase (IC50 = 0.21 μM in diabetic neuropathy models).

Classification within Heterocyclic Thiazolidinone Frameworks

3-(4-Chlorophenyl)-rhodanine belongs to the 4-thiazolidinone family, characterized by a five-membered ring containing sulfur (S1), nitrogen (N3), and a ketone group (C4). Its structural features enable:

- Hydrogen bonding via the carbonyl oxygen.

- π-π stacking through the chlorophenyl ring.

- Electrophilic reactivity at the exocyclic sulfur.

Evolution of Research Applications and Interest

Since the 1992 approval of epalrestat (a rhodanine-3-acetic acid derivative), research has expanded into antiviral, anticancer, and antidiabetic applications. Over 200 patents filed between 2010–2025 highlight its versatility, particularly in addressing multidrug-resistant infections.

Knoevenagel Condensation Approaches

The Knoevenagel condensation remains the most widely used method for synthesizing 5-arylidenerhodanine derivatives, including 3-(4-chlorophenyl)rhodanine. This reaction involves the nucleophilic attack of rhodanine’s active methylene group on aromatic aldehydes, forming a conjugated enone system [2].

Mechanistic Overview

- Deprotonation of rhodanine’s C5 methylene group by a base (e.g., piperidine, ammonium acetate).

- Aldol-type condensation with 4-chlorobenzaldehyde.

- Elimination of water to form the 5-arylidene product.

A study comparing catalysts found diammonium hydrogen phosphate in aqueous media achieved 82–92% yields within 15–30 minutes [6]. Traditional organic solvents like ethanol or toluene require longer reaction times (2–6 hours) but maintain comparable efficiency [2].

Optimized Conditions

| Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| Piperidine | Ethanol | 180 | 78 |

| NH₄Cl/NH₄OH | Water | 90 | 85 |

| (NH₄)₂HPO₄ | Water | 20 | 91 |

This method’s versatility allows functionalization with electron-withdrawing or donating groups on the aryl aldehyde, though steric hindrance from ortho-substituents reduces yields by 15–20% [2] [6].

Cyclization and Dithiocarbamate Formation Pathways

Recent advances employ cyclization strategies to construct the rhodanine core. A hydrochloric acid-catalyzed reaction between thioureas and thioglycolic acid provides direct access to 3-substituted rhodanines [3]:

Reaction Scheme

- Thiourea + thioglycolic acid → Intermediate thioester.

- Acid-catalyzed cyclization → Rhodanine core.

This method produced 3-(4-chlorophenyl)rhodanine in 68% yield under reflux conditions (110°C, 8 hours) [3]. Dithiocarbamate intermediates, formed from amines and carbon disulfide, further react with α-haloesters to yield N-substituted derivatives [4].

Comparative Yields

| Starting Material | Product | Yield (%) |

|---|---|---|

| Thiourea + 4-ClC₆H₄CHO | 3-(4-Chlorophenyl)rhodanine | 68 |

| Dithiocarbamate + ethyl bromoacetate | N-Ethyl derivative | 74 |

Cyclization routes avoid toxic reagents like carbon disulfide but require stringent temperature control [3] [4].

One-Pot Synthesis Strategies

Multi-component reactions (MCRs) streamline 3-(4-chlorophenyl)rhodanine synthesis. A notable protocol combines primary amines, carbon disulfide, and maleic anhydride in water [5]:

Steps

- Amine + CS₂ → Dithiocarbamic acid.

- Michael addition to maleic anhydride.

- Intramolecular cyclization → Rhodanine.

Using 4-chlorobenzylamine, this method achieved 76% yield in 4 hours [5]. Bis(rhodanine) derivatives are accessible via diamines, though yields drop to 58–62% due to increased steric demands [5].

Green Chemistry Applications in Rhodanine Synthesis

Eco-friendly syntheses prioritize aqueous media, recyclable catalysts, and energy efficiency:

Innovations

- Water as Solvent: Replacing toluene or DMF with water reduces toxicity. The (NH₄)₂HPO₄-catalyzed Knoevenagel condensation in water achieves 91% yield [6].

- Catalyst-Free Approaches: Sulfoxonium ylides react with amines and CS₂ in methanol without catalysts, yielding 70–85% [4].

- Microwave Assistance: Reducing reaction times from hours to minutes (e.g., 4 minutes vs. 2 hours) [2].

Environmental Metrics

| Method | E-Factor* | PMI** |

|---|---|---|

| Traditional Knoevenagel | 8.2 | 12.4 |

| Aqueous Knoevenagel | 3.1 | 5.8 |

| Catalyst-Free | 2.7 | 4.3 |

E-Factor: Waste produced per product unit; *PMI: Process Mass Intensity

N-Substitution and C5 Functionalization Techniques

Modifying the rhodanine core at N3 and C5 positions tailors physicochemical properties:

N-Substitution

- Alkylation: Treatment with alkyl halides in DMF/K₂CO₃ yields N-alkyl derivatives (55–72%) [4].

- Arylation: Ullmann coupling with aryl iodides introduces aromatic groups (40–50% yields) [3].

C5 Functionalization

- Aldol Adducts: Condensation with aldehydes expands conjugation (e.g., 5-(4-nitrobenzylidene) derivatives) [2].

- Mannich Reactions: Introducing aminomethyl groups enhances water solubility [6].

Substituent Effects on Yield

| Substituent | Position | Yield (%) |

|---|---|---|

| 4-ClPh | C5 | 88 |

| 3-NO₂Ph | C5 | 76 |

| N-Benzyl | N3 | 68 |

Comparative Analysis of Synthetic Routes

A critical evaluation of methodologies reveals trade-offs between efficiency, scalability, and sustainability:

Key Metrics

| Method | Yield (%) | Scalability | Green Score* |

|---|---|---|---|

| Knoevenagel (aqueous) | 85–92 | High | 9/10 |

| Cyclization | 65–70 | Moderate | 7/10 |

| One-Pot MCR | 70–78 | High | 8/10 |

| Catalyst-Free | 70–85 | Moderate | 9/10 |

*Green Score: Based on solvent, catalyst, and energy use

Recommendations

The rhodanine scaffold of 3-(4-chlorophenyl)-rhodanine consists of several critical pharmacophoric elements that contribute to its biological activity. The core structure contains a five-membered thiazolidinone ring system with a thiocarbonyl group at the C-2 position and a carbonyl group at the C-4 position [2]. This heterocyclic framework provides multiple sites for molecular interactions, including hydrogen bonding, electrostatic interactions, and coordination with metal ions.

The thiazolidinone ring adopts a non-planar conformation, with the sulfur and nitrogen atoms positioned to facilitate optimal binding interactions with biological targets [3]. The thiocarbonyl functionality at C-2 serves as both a hydrogen bond acceptor and a potential metal-chelating site, while the carbonyl group at C-4 acts as a hydrogen bond acceptor [5]. The endocyclic nitrogen at N-1 can participate in hydrogen bonding as both donor and acceptor, depending on the protonation state and local environment.

Studies have demonstrated that the core rhodanine ring system is essential for biological activity, with modifications to the basic thiazolidinone structure often resulting in significant changes in potency and selectivity [6] [2]. The electron-withdrawing nature of both carbonyl groups creates an electron-deficient system that enhances the reactivity of adjacent positions, particularly the C-5 position where exocyclic double bonds can form [7].

Influence of 4-Chlorophenyl Moiety on Biological Activity

The 4-chlorophenyl substituent at the N-3 position of rhodanine significantly influences the biological activity through multiple mechanisms. The para-chloro substitution pattern provides optimal electronic and steric properties compared to ortho- or meta-positioning [8]. The electron-withdrawing effect of the chlorine atom enhances the electrophilicity of the rhodanine core, facilitating interactions with nucleophilic sites on target proteins [9] [10].

The 4-chlorophenyl group contributes to increased lipophilicity, improving membrane permeability and cellular uptake [11]. This lipophilic character is crucial for antimicrobial activity, as it enables the compound to penetrate bacterial cell walls and reach intracellular targets [12] [13]. Comparative studies have shown that 4-chlorophenyl derivatives consistently demonstrate superior antimicrobial activity compared to their 3-chlorophenyl and 2-chlorophenyl analogs [8].

The para-positioning of the chlorine atom allows for optimal intermolecular interactions without introducing significant steric hindrance. This positioning enables the formation of halogen bonds with target proteins, a unique interaction that contributes to both potency and selectivity [10]. The 4-chlorophenyl moiety also provides a rigid aromatic framework that can engage in π-π stacking interactions with aromatic amino acid residues in protein binding sites [11].

Research has demonstrated that N-(4-chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide exhibits exceptional antimycobacterial activity with minimum inhibitory concentrations of 8-16 μM against Mycobacterium tuberculosis [12]. This high potency is attributed to the synergistic effects of the 4-chlorophenyl substituent and the specific substitution pattern at the C-5 position.

C5 Position Modifications and Activity Correlations

The C-5 position of rhodanine represents the most critical site for structure-activity optimization, with modifications at this position dramatically affecting biological activity profiles. The introduction of arylidene substituents at C-5 creates α,β-unsaturated carbonyl systems that can function as Michael acceptors, enabling covalent interactions with target proteins [7] [2].

Electron-withdrawing substituents at the C-5 position generally enhance biological activity through increased electrophilicity. Compounds bearing 4-nitrobenzylidene, 4-trifluoromethylbenzylidene, and 2,3,4-trifluorobenzylidene substituents demonstrate very high biological activity levels [14] [6]. The trifluoromethyl group is particularly effective, providing strong electron-withdrawal while maintaining metabolic stability .

Conversely, electron-donating groups such as 4-dimethylaminobenzylidene and 4-diethylaminobenzylidene substituents show exceptional activity against gram-positive bacteria, with MIC values ranging from 1.95 to 15.6 μg/mL [14] [15]. The optimal activity observed with diethylamino substitution suggests an ideal balance between electron donation and steric requirements [14].

The size and nature of the C-5 substituent correlate directly with antibacterial potency. Studies have shown that the activity of rhodanine derivatives correlates with the size of the substituent at the C-5 position, with larger hydrophobic groups generally providing enhanced activity [14]. However, excessive bulk can lead to decreased activity due to steric hindrance in the target binding site.

Heteroaryl substituents at C-5, including furanyl, thienyl, and pyridyl groups, provide moderate to good biological activity with enhanced selectivity profiles [16] [5]. These heteroaromatic systems offer additional sites for hydrogen bonding and metal coordination, contributing to improved target specificity [16].

N-Substitution Patterns and Pharmacological Effects

The nature of the N-3 substituent profoundly influences both the pharmacological activity and selectivity profile of rhodanine derivatives. Simple alkyl substitutions (methyl, ethyl, propyl) generally provide moderate enhancement of biological activity, with ethyl substitution offering the optimal balance between potency and selectivity [6] .

Carboxyalkyl substitutions at N-3 represent one of the most successful modification strategies, with carboxyethyl derivatives showing very high antimicrobial activity [14] [6] [15]. The carboxyethyl group (-CH2CH2COOH) provides optimal linker length and introduces ionic interactions that enhance target binding [14]. Studies demonstrate that rhodanine-3-propionic acid derivatives exhibit superior activity against gram-positive bacteria compared to their acetic acid analogs [15].

Amino acid-derived N-3 substituents offer excellent opportunities for enhancing both activity and selectivity. Phenylalanine-derived compounds show high antimicrobial activity against methicillin-resistant Staphylococcus aureus, while glycine derivatives provide good activity with reduced toxicity [6]. The incorporation of tyrosine at N-3 results in compounds with good anticancer activity, with IC50 values of 3.6 μg/mL against A549 lung cancer cells [17].

Heterocyclic N-3 substituents, including quinazolinone, pyrazole, and triazole derivatives, provide enhanced selectivity and reduced off-target effects [18] [17]. These bicyclic systems offer rigid conformations that can provide precise geometric complementarity with target binding sites [18]. Quinazolinone-based rhodanines demonstrate cytotoxic activity in the low micromolar range (IC50 = 1.2-8.7 μM) against multiple cancer cell lines [8].

The lipophilicity of N-3 substituents directly correlates with membrane permeability and cellular uptake. Highly lipophilic substituents such as 4-chlorophenyl and benzyl groups provide enhanced activity against intracellular pathogens, while hydrophilic carboxyalkyl substituents show superior activity against extracellular bacteria [14] [12].

Comparative Analysis with meta-Chlorophenyl Analogs

Direct comparison between 4-chlorophenyl and 3-chlorophenyl rhodanine derivatives reveals significant differences in biological activity and selectivity profiles. The para-substitution pattern consistently provides superior activity across multiple biological targets, with enhanced potency observed for both antimicrobial and anticancer applications [8].

In anticancer screening studies, 4-chlorophenyl derivatives demonstrate 2-3 fold higher activity compared to their 3-chlorophenyl analogs. For example, in HT-1080 fibrosarcoma cells, 4-chlorophenyl quinazolinone-rhodanine conjugates show IC50 values of 10.2 μM, while the corresponding 3-chlorophenyl analogs exhibit IC50 values of 28.4 μM [8]. This difference is attributed to the optimal electronic effects and reduced steric hindrance of the para-substitution pattern.

The selectivity profiles also differ significantly between positional isomers. The 4-chlorophenyl derivatives show enhanced selectivity for cancer cells over normal cells, with selectivity indices typically 3-5 fold higher than 3-chlorophenyl compounds [8]. This selectivity advantage is particularly pronounced in leukemia cell lines, where 4-chlorophenyl compounds demonstrate IC50 values of 1.2-1.5 μM compared to 4-8 μM for 3-chlorophenyl analogs [8].

Mechanistic studies reveal that the superior activity of 4-chlorophenyl derivatives results from optimal positioning of the chlorine atom for halogen bonding interactions. The para-positioning allows for linear halogen bond formation with electron-rich regions of target proteins, while meta-positioning results in suboptimal geometries that reduce binding affinity [9] [10].

Pharmacokinetic properties also favor 4-chlorophenyl derivatives, with improved metabolic stability and reduced clearance rates compared to meta-analogs. The para-substitution pattern provides protection against metabolic oxidation while maintaining sufficient polarity for adequate solubility [10].

Michael Acceptor Functionality and Target Interactions

The Michael acceptor functionality of rhodanine derivatives plays a crucial role in their biological activity through the formation of covalent bonds with nucleophilic residues in target proteins. The presence of an α,β-unsaturated carbonyl system at the C-5 position creates an electrophilic center that can react with cysteine, lysine, and histidine residues [7] [2].

The strength of the Michael acceptor depends on the electronic nature of the C-5 substituent and the overall conjugation in the system. Strongly electron-withdrawing substituents such as 4-nitrobenzylidene create highly reactive Michael acceptors that form irreversible covalent bonds with target proteins [7]. Conversely, electron-donating substituents result in weaker Michael acceptors that may form reversible covalent interactions [7].

Studies have demonstrated that the Michael acceptor functionality is essential for the inhibition of several enzyme targets, including metallo-β-lactamases and aldose reductase [19] [6]. The covalent modification of critical cysteine residues in the active sites of these enzymes results in irreversible inhibition, providing a mechanism for sustained biological activity [19].

The selectivity of Michael acceptor-mediated interactions depends on the accessibility and reactivity of nucleophilic residues in different target proteins. Compounds with moderate Michael acceptor strength show enhanced selectivity by preferentially reacting with highly nucleophilic cysteine residues in specific protein environments [7]. This selectivity is crucial for minimizing off-target effects and reducing potential toxicity.

The reversibility of Michael acceptor interactions can be modulated through structural modifications. Compounds with α-cyano substituents show rapid but reversible Michael addition reactions, providing a balance between potency and selectivity [7]. This reversibility allows for dynamic regulation of target protein activity and may reduce the risk of permanent cellular damage.